![molecular formula C14H20N2O4S B5307184 5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5307184.png)
5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Cyclohexylamino)sulfonyl]-2-methoxybenzamide, also known as AH 6809, is a pharmacological compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas and has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide 6809 exerts its effects through the inhibition of prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory molecule that is involved in various physiological processes such as inflammation and pain. This compound 6809 inhibits the production of PGE2 by blocking the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of PGE2.
Biochemical and Physiological Effects:
This compound 6809 has been shown to have a wide range of biochemical and physiological effects. In cardiovascular research, this compound 6809 has been shown to reduce platelet aggregation, inhibit thrombus formation, and reduce inflammation. In cancer research, this compound 6809 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound 6809 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide 6809 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, this compound 6809 also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on 5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide 6809. In cardiovascular research, this compound 6809 could be further explored as a potential therapeutic agent for the prevention and treatment of cardiovascular diseases. In cancer research, this compound 6809 could be studied further to determine its potential as a cancer therapy. In inflammation research, this compound 6809 could be investigated further to determine its potential as an anti-inflammatory agent. Additionally, further research could be done to improve the solubility and half-life of this compound 6809, making it more effective in lab experiments.
Synthesemethoden
5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide 6809 can be synthesized through a multistep process involving the reaction of 2-methoxybenzoic acid with cyclohexylamine, followed by the addition of sulfonyl chloride. The resulting product is then purified through recrystallization to obtain pure this compound 6809.
Wissenschaftliche Forschungsanwendungen
5-[(cyclohexylamino)sulfonyl]-2-methoxybenzamide 6809 has been extensively studied for its potential therapeutic applications in various fields such as cardiovascular diseases, cancer, and inflammation. In cardiovascular research, this compound 6809 has been shown to have anti-inflammatory and anti-thrombotic effects, which can help reduce the risk of cardiovascular diseases. In cancer research, this compound 6809 has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for cancer therapy. In inflammation research, this compound 6809 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-(cyclohexylsulfamoyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-13-8-7-11(9-12(13)14(15)17)21(18,19)16-10-5-3-2-4-6-10/h7-10,16H,2-6H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJIVNYVQRKLIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.